molecular formula C19H26N2O3 B15505350 tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate

tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No.: B15505350
M. Wt: 330.4 g/mol
InChI Key: GDHZDHBRAYWWBH-XCWJXAQQSA-N
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Description

This compound is a spirocyclic diazaspiro derivative featuring a bicyclic framework with a phenyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group. The (4S,5S) stereochemistry and the 1-oxo moiety are critical for its conformational and functional properties.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl (5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-7-10-19(13-21)15(12-20-16(19)22)14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,22)/t15?,19-/m1/s1

InChI Key

GDHZDHBRAYWWBH-XCWJXAQQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C(CNC2=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Key Structural Features Molecular Weight Reported Applications/Properties References
tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate Not provided (4S,5S) configuration; 4-phenyl; 1-oxo Not explicitly reported Likely a building block for drug discovery
tert-butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1160246-76-3 1,3-dioxo; no phenyl substituent 268.309 No biological data reported; available commercially
tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate 637039-01-1 6-oxa (oxygen atom in ring); no phenyl or oxo groups 242.319 Used in protein degrader development; commercial availability
tert-butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate 1198284-76-2 3-benzyl; 4-oxo 344.45 No biological data; structural analog for synthesis
6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones Not provided 8,10-dione; aryl substituents Variable Anticonvulsant activity (ED₅₀ = 12–45 mg/kg in mice)

Key Differences and Implications

Substituent Effects: The 4-phenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to analogs like the 6-oxa derivative (CAS 637039-01-1), which lacks aromaticity .

Biological Activity :

  • Compounds like 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones exhibit anticonvulsant activity, suggesting that the target compound’s phenyl and oxo groups could be optimized for similar therapeutic applications .

Synthetic Accessibility :

  • The Boc-protected analogs (e.g., CAS 637039-01-1) are commercially available, indicating established synthetic routes, while the target compound may require specialized stereoselective methods .

Q & A

Q. Table 1. Key Synthetic Parameters for Enantioselective Synthesis

ParameterOptimal ConditionImpact on Outcome
Catalyst[Ir(cod)Cl]₂ + chiral ligandEnantioselectivity (↑ ee)
Temperature70°CReaction rate (↑ conversion)
SolventDMFSolubility (↑ yield)
PurificationChiral HPLCEnantiomer separation

Q. Table 2. NMR Data for Structural Confirmation

Proton/CarbonChemical Shift (δ, ppm)Assignment
tert-butyl (C(CH₃)₃)1.4 (s, 9H)¹H NMR
Carbonyl (C=O)170.2¹³C NMR
Spiro N–H3.2 (br s, 1H)¹H NMR

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